1-(Dimethylamino)-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione
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Overview
Description
1-(Dimethylamino)-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine-2,5-dione derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and industrial processes.
Preparation Methods
The synthesis of 1-(Dimethylamino)-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione typically involves multiple steps, including substitution, acylation, cyclization, and acidification reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to further chemical transformations to yield the final product . Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-(Dimethylamino)-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
Acylation and Cyclization: These reactions are crucial in the synthesis of pyrrolidine-2,5-dione derivatives and involve reagents such as acyl chlorides and bases.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of novel synthetic methodologies.
Medicine: Its potential therapeutic applications include the treatment of various diseases, owing to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of biological pathways, resulting in the desired therapeutic or biological effects. The compound’s structure allows it to fit into the active sites of target molecules, thereby modulating their activity .
Comparison with Similar Compounds
1-(Dimethylamino)-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione can be compared with other pyrrolidine-2,5-dione derivatives, such as:
Pyrrolidine-2,4-dione derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Hydroxybenzylidenyl pyrrolidine-2,5-dione compounds: These derivatives exhibit different chemical properties and biological activities, such as tyrosinase inhibition.
Tetramic acid derivatives: These compounds are known for their herbicidal activities and are structurally related to pyrrolidine-2,5-dione derivatives.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-(dimethylamino)-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-16(2)11-7-5-10(6-8-11)15-12-9-13(19)18(14(12)20)17(3)4/h5-8,12,15H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAYASLEKCKWKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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